molecular formula C18H20N2S4 B1217054 N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid CAS No. 41365-24-6

N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid

Cat. No.: B1217054
CAS No.: 41365-24-6
M. Wt: 392.6 g/mol
InChI Key: DNCLGFHLBSMLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid is a complex organic compound with the molecular formula C18H20N2S4. This compound is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings. It is primarily used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl phenylcarbamothioate with disulfanylcarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound. The use of catalysts and solvents that facilitate the reaction without causing unwanted side reactions is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions typically yield thiols and disulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The presence of sulfur atoms allows it to form strong bonds with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [Methyl({[methyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene
  • [Propyl({[propyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene

Uniqueness

N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid is unique due to its specific ethyl groups and the arrangement of sulfur atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

41365-24-6

Molecular Formula

C18H20N2S4

Molecular Weight

392.6 g/mol

IUPAC Name

[ethyl(phenyl)carbamothioyl]sulfanyl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C18H20N2S4/c1-3-19(15-11-7-5-8-12-15)17(21)23-24-18(22)20(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

DNCLGFHLBSMLPC-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=S)SSC(=S)N(CC)C2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)SSC(=S)N(CC)C2=CC=CC=C2

41365-24-6

Synonyms

N,N-diethyl-N,N-diphenylthiramdisulfide
thiram EF
thiuram EF

Origin of Product

United States

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